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For researchers in cellular signaling, inflammation, and drug discovery, the Receptor-

Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form

of programmed cell death implicated in a variety of inflammatory diseases. GSK872 is a potent

and selective inhibitor of RIPK3, making it a valuable tool for investigating the role of

necroptosis in pathological conditions.[1] This guide provides an objective comparison of

GSK872's performance with other RIPK3 inhibitors, supported by experimental data, to assist

researchers in selecting the appropriate tool for their studies.

The Central Role of RIPK3 in Necroptosis
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor

necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections. The core of the

necroptotic pathway involves the activation of RIPK1 and RIPK3, which form a complex called

the necrosome. Within this complex, RIPK3 becomes phosphorylated and, in turn,

phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).

[1] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the

plasma membrane, leading to membrane rupture and cell death.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b607870?utm_src=pdf-interest
https://www.benchchem.com/product/b607870?utm_src=pdf-body
https://www.benchchem.com/pdf/Validating_RIPK3_Inhibition_by_GSK_872_Hydrochloride_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b607870?utm_src=pdf-body
https://www.benchchem.com/pdf/Validating_RIPK3_Inhibition_by_GSK_872_Hydrochloride_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Validating_RIPK3_Inhibition_by_GSK_872_Hydrochloride_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimuli

Receptors

Necrosome Formation

Execution

TNF

TNFR

TLR Ligands

TLR

Viral Infection

RIPK1

RIPK3

Recruitment & Activation

p-RIPK3

Autophosphorylation

MLKL

Phosphorylation

p-MLKL (Oligomerization)

Membrane Disruption

GSK872

Inhibition

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b607870?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Performance Comparison of RIPK3 Inhibitors
The following tables summarize the quantitative data for GSK872 and other notable RIPK3

inhibitors.

Table 1: In Vitro Potency of RIPK3 Inhibitors
Inhibitor Target

IC50 (Binding,
nM)

IC50 (Kinase
Activity, nM)

Reference(s)

GSK872 RIPK3 1.8 1.3 [1][2][3]

GSK'843 RIPK3 8.6 6.5 [2][4][5][6][7]

GSK'840 RIPK3 0.9 0.3 [2][8][9][10][11]

Zharp-99 RIPK3 1.35 (Kd)
More potent than

GSK872
[12]

Dabrafenib B-Raf, RIPK3 - 0.25 µM (RIPK3) [13]

Sorafenib
Multi-kinase,

RIPK3
-

1.5 µM (RIPK1),

also inhibits

RIPK3

[14][15]

Necrostatin-1

(Nec-1)
RIPK1 - Not applicable [1]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Cellular Efficacy and Key Characteristics
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Inhibitor
Cell-based Assay
Concentration

Key Characteristics Reference(s)

GSK872 0.5 - 10 µM

Highly potent and

selective for RIPK3

over RIPK1. May

induce apoptosis at

higher concentrations

(3-10 µM).

[1][12][3]

GSK'843 3 - 10 µM

Structurally distinct

from GSK872 and

also a potent RIPK3

inhibitor. Induces

apoptosis at higher

concentrations.

[1][4][6]

GSK'840 0.01 - 3 µM

Potent RIPK3

inhibitor; active in

human but not mouse

cells.

[2][8][10]

Zharp-99 0.15 - 1.2 µM

A derivative of the

GSK872 scaffold with

potentially higher

efficacy in blocking

TNF-induced

necroptosis.

[1][12]

Dabrafenib -

FDA-approved B-Raf

inhibitor with off-target

RIPK3 inhibitory

activity.

[13][16][17][18]

Sorafenib <10 µM

FDA-approved multi-

kinase inhibitor that

inhibits both RIPK1

and RIPK3.

[14][19]

Necrostatin-1 (Nec-1) 10 - 30 µM A well-characterized

inhibitor of RIPK1

[1]
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kinase activity, often

used as a control to

distinguish RIPK1-

dependent and -

independent

necroptosis.

Supporting Experimental Data and Protocols
In Vitro Kinase Assays
Direct comparison in in-vitro kinase assays revealed that Zharp-99 inhibited the kinase activity

of human RIPK3 with higher inhibitory activity compared to GSK872.[12] In contrast, neither

Zharp-99 nor GSK872 affected RIPK1 kinase activity at concentrations up to 10 μM,

highlighting their selectivity.[12]

Protocol: In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a study comparing Zharp-99 and GSK872.[20]

Reagents and Materials:

Recombinant human RIPK3 protein

Myelin Basic Protein (MBP) as a substrate

ATP

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MgCl₂, 1 mM EGTA, 0.01%

Brij-35, 10 mM DTT)

ADP-Glo™ Kinase Assay kit (Promega)

Test inhibitors (GSK872 and others) dissolved in DMSO

Procedure: a. Prepare serial dilutions of the test inhibitors in kinase assay buffer. b. In a 96-

well plate, add recombinant RIPK3 enzyme to each well. c. Add the diluted inhibitors or

DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room
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temperature. d. Initiate the kinase reaction by adding a mixture of ATP and MBP substrate. e.

Incubate the reaction for 1 hour at 30°C. f. Stop the reaction and measure the amount of

ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's

instructions. g. Luminescence is measured using a plate reader. h. Calculate the IC50 values

by plotting the percentage of inhibition against the inhibitor concentration.

Prepare Inhibitor Dilutions

Add RIPK3 Enzyme

Pre-incubate with Inhibitor

Initiate Reaction (ATP + Substrate)

Incubate at 30°C

Stop Reaction & Measure ADP

Data Analysis (IC50)
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Zharp-99 has been shown to be a more efficient inhibitor of TNF-induced necroptosis than

GSK872 in human HT-29 colon cancer cells and mouse embryonic fibroblasts (MEFs).[21][22]

Both inhibitors effectively block necroptosis induced by Toll-like receptor (TLR) ligands and viral

infections.[21][22]

Protocol: Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol is a general guideline for assessing the efficacy of RIPK3 inhibitors in a cellular

context.

Cell Culture and Treatment:

Cell Line: Human colorectal adenocarcinoma cells (HT-29) are a commonly used model

for studying necroptosis.[1]

Seeding: Plate HT-29 cells in 96-well plates and allow them to adhere overnight.

Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the RIPK3

inhibitor (e.g., GSK872, Zharp-99) or DMSO (vehicle control) for 1-2 hours.

Necroptosis Induction: Treat cells with a combination of human TNF-α (e.g., 20-40 ng/mL),

a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-

VAD-FMK) for 24-48 hours. The caspase inhibitor is crucial to block apoptosis and channel

the signaling towards necroptosis.[1][21][22]

Quantification of Cell Viability:

Cell viability can be assessed using various methods, such as the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega), which measures ATP levels.
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Western Blot Analysis of Downstream Signaling
Western blot is the gold standard for confirming the molecular mechanism of RIPK3 inhibitors.

[1] A decrease in the phosphorylated forms of RIPK3 and MLKL upon treatment with an

inhibitor provides direct evidence of its on-target effect.[1]

Protocol: Western Blot for p-RIPK3 and p-MLKL

Protein Lysate Preparation:

Following treatment as described in the necroptosis assay, wash cells with ice-cold PBS

and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-RIPK3 (S227), RIPK3, p-MLKL

(S358), MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion
Both GSK872 and its analogs, as well as newer compounds like Zharp-99, are invaluable tools

for investigating the role of RIPK3 in necroptosis and related inflammatory diseases. The

available evidence indicates that Zharp-99 is a more potent inhibitor of RIPK3 kinase activity,

exhibiting greater efficacy in both cellular and in vivo models of necroptosis compared to

GSK872.[12] However, GSK872 remains a well-characterized and widely used RIPK3 inhibitor

suitable for a broad range of applications. Researchers should consider the specific

requirements of their experimental system, including the potential for off-target induction of

apoptosis at higher concentrations, when selecting an inhibitor. For studies requiring maximal

potency and in vivo efficacy against TNF-induced inflammation, Zharp-99 represents a superior

alternative.[12] The use of FDA-approved drugs with off-target RIPK3 activity, such as

dabrafenib and sorafenib, can also provide valuable insights, particularly in translational

studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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